![molecular formula C7H13ClFN B2965961 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride CAS No. 2378501-55-2](/img/structure/B2965961.png)
6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirocyclic compounds, such as 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride, are a class of organic compounds characterized by their unique structure, which consists of two or more rings connected by a single atom . They have been used in the synthesis of various pharmaceuticals and have shown potential in drug discovery .
Synthesis Analysis
The synthesis of spirocyclic compounds often involves the use of ring-closure reactions . For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their cyclic structure, where two or more rings are connected at a single atom . The structure can be predicted using valence shell electron pair repulsion (VSEPR) theory .Chemical Reactions Analysis
The chemical reactions involving spirocyclic compounds can be complex and depend on the specific compound and conditions. For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids involved ring closure reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds depend on their specific structure. These properties can include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis of Sterically Constrained Amino Acids
The compound can be used in the synthesis of sterically constrained amino acids . These amino acids, which possess a sterically constrained molecular framework, have aroused much interest among chemists and biologists due to their potential use in chemistry, biochemistry, and drug design .
Drug Design
Sterically constrained compounds can be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity . This makes them especially popular for the design of peptidomimetic drugs .
Mimicking Phenyl Rings in Drugs
Spiro[3.3]heptane can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This property can be exploited in the design of new drugs.
Synthesis of Hyperbranched Copolymers
The compound can be used in the synthesis of hyperbranched copolymers . These copolymers have potential applications in the field of light-emitting diodes .
Use in White Light-Emitting Devices
Hyperbranched copolymers synthesized using the compound can be used in white light-emitting devices . The branching point helps to enhance both the thermal and spectral stabilities of the hyperbranched copolymers, and retain the energy transfer efficiency from fluorene to DBT unit .
Synthesis of Hole Transporting Material
A low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material can be designed and synthesized . This material can be used in lead halide planar perovskite solar cells .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Spirocyclic compounds have shown potential in drug discovery due to their unique structure and the ability to create a wide variety of compounds with different properties . Future research may focus on developing new synthetic methods and exploring the potential therapeutic applications of these compounds.
Propiedades
IUPAC Name |
6-(fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-5-6-3-7(4-6)1-2-9-7;/h6,9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPOVLUUSBKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

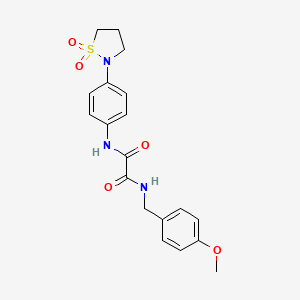
![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)
![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

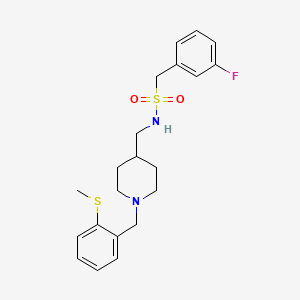
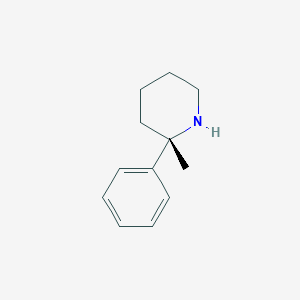

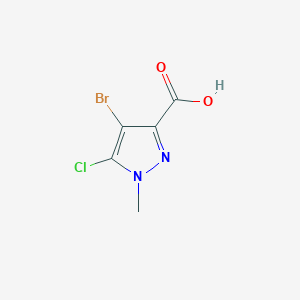


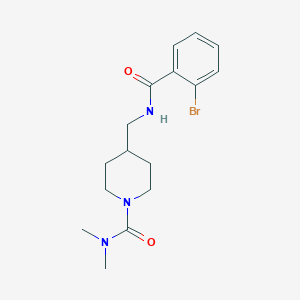
![Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2965898.png)
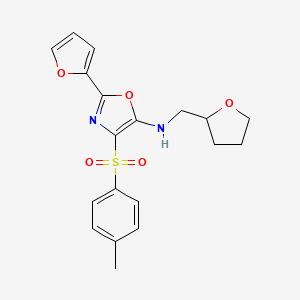
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)